molecular formula C10H12F3NO B1649249 (3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

Katalognummer: B1649249
Molekulargewicht: 219.2 g/mol
InChI-Schlüssel: MPKKRINVDNIFBP-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a trifluoromethyl-substituted aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride (NaBH4) as the reducing agent to convert the intermediate imine to the desired amino alcohol. The reaction is usually carried out in an organic solvent such as methanol or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(4-trifluoromethylphenyl)propan-1-one.

    Reduction: Formation of 3-amino-3-(4-trifluoromethylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.

    Biology: It is used in the study of biochemical pathways and interactions due to its ability to interact with biological molecules.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of (3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (s)-3-Amino-3-(4-chlorophenyl)propan-1-ol
  • (s)-3-Amino-3-(4-methylphenyl)propan-1-ol
  • (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol

Uniqueness

(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain biological targets compared to its analogs.

Eigenschaften

Molekularformel

C10H12F3NO

Molekulargewicht

219.2 g/mol

IUPAC-Name

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-15/h1-4,9,15H,5-6,14H2/t9-/m0/s1

InChI-Schlüssel

MPKKRINVDNIFBP-VIFPVBQESA-N

SMILES

C1=CC(=CC=C1C(CCO)N)C(F)(F)F

Isomerische SMILES

C1=CC(=CC=C1[C@H](CCO)N)C(F)(F)F

Kanonische SMILES

C1=CC(=CC=C1C(CCO)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.